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Compound of Interest

Compound Name:
2'-Hydroxy-5'-

methoxyacetophenone

Cat. No.: B048926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-
Hydroxy-5'-methoxyacetophenone, a valuable intermediate in synthetic organic chemistry

and drug discovery. The information presented herein is intended to aid in the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2'-Hydroxy-5'-methoxyacetophenone.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

11.9 s - 2'-OH

7.18 d 2.8 H-3'

7.12 dd 8.8, 2.8 H-4'

6.93 d 8.8 H-6'

3.81 s - 5'-OCH₃

2.63 s - -COCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Carbon Assignment

203.5 C=O

162.1 C-2'

151.8 C-5'

124.5 C-4'

123.2 C-6'

118.9 C-1'

114.7 C-3'

55.7 -OCH₃

26.4 -COCH₃

Note: These chemical shifts are predicted based on computational models and analysis of

structurally similar compounds. Actual experimental values may vary slightly.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400 (broad) O-H stretch Phenolic hydroxyl

3000-3100 C-H stretch Aromatic

2850-2960 C-H stretch Methyl

~1650 C=O stretch Ketone (conjugated)

~1580, ~1480 C=C stretch Aromatic ring

~1270 C-O stretch Aryl ether

~1220 C-O stretch Phenol

~1030 C-O stretch Methoxy

Table 4: Mass Spectrometry Data
m/z Ion Identity

166 [M]⁺ (Molecular Ion)

151 [M - CH₃]⁺

123 [M - CH₃CO]⁺

95 [C₆H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:
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Weigh approximately 10-20 mg of 2'-Hydroxy-5'-methoxyacetophenone.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decays (FIDs). Calibrate the chemical shift axis using the TMS signal

(0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance

(ATR) accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b048926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Place a small amount of the solid 2'-Hydroxy-5'-methoxyacetophenone
sample directly onto the ATR crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC) for sample introduction.

Sample Preparation: Dissolve a small amount of 2'-Hydroxy-5'-methoxyacetophenone in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of

approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250°C.

Carrier Gas: Helium.

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at

15°C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2'-
Hydroxy-5'-methoxyacetophenone and a proposed signaling pathway for its potential

biological activity, given its structural motifs common in drug development.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Hypothetical Signaling Pathway.
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To cite this document: BenchChem. [Spectroscopic Profile of 2'-Hydroxy-5'-
methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048926#spectroscopic-data-of-2-hydroxy-5-
methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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